molecular formula C11H17BN2O2 B1520218 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1195995-72-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B1520218
CAS No.: 1195995-72-2
M. Wt: 220.08 g/mol
InChI Key: DCYKWKYBNWRLLZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organoboron compound characterized by a pyridine ring substituted with an amine group at position 2 and a pinacol boronate ester at position 4. Its molecular formula is C₁₁H₁₇BN₂O₂, with a molecular weight of 232.08 g/mol (calculated). This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and agrochemical research . Its utility stems from the boronate ester’s stability and reactivity under mild coupling conditions, making it a cornerstone in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKWKYBNWRLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671294
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195995-72-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminopyridine-4-boronic acid pinacol ester
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Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11_{11}H16_{16}BNO2_{2}
Molecular Weight 205.06 g/mol
CAS Number 181219-01-2
Appearance White to off-white powder

The biological activity of this compound primarily involves its interaction with enzymes and proteins through boron coordination chemistry. The boron atom can form reversible covalent bonds with hydroxyl groups in biomolecules, influencing their activity and function.

Biological Assays and Findings

Several studies have investigated the compound's biological effects:

  • Inhibition of Enzymatic Activity :
    • In vitro assays demonstrated that the compound effectively inhibits specific enzymes involved in cellular signaling pathways. For example, it has shown promising results as an inhibitor of protein kinases like PKMYT1, which plays a role in cell cycle regulation and DNA damage response .
    Enzyme TargetIC50_{50} (μM)
    PKMYT10.69
  • Selectivity Profile :
    • The selectivity of the compound for PKMYT1 compared to other kinases was notable. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Cell-Based Assays :
    • The compound was evaluated in cell-based assays to assess its efficacy in inhibiting CDK1 phosphorylation. Results indicated that modifications to the compound's structure could enhance its cellular potency .

Case Studies

A detailed examination of case studies reveals the compound's potential therapeutic applications:

  • Cancer Therapy : In preclinical models, this compound exhibited significant anti-proliferative effects against various cancer cell lines by targeting kinases involved in tumor growth and survival .
  • SARS-CoV-2 Inhibition : Recent studies have explored the use of boronic acids similar to this compound as inhibitors of SARS-CoV-2 main protease (Mpro), highlighting their potential role in antiviral therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Electron-Withdrawing Groups (EWGs)
  • 4-(Trifluoromethyl) Substitution 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (CAS 944401-57-4) introduces a trifluoromethyl group at position 4. Molecular Formula: C₁₂H₁₆BF₃N₂O₂; MW: 288.07 g/mol. This modification is valuable in tuning pharmacokinetic properties, such as metabolic resistance .
Halogen Substitutions
  • 3-Chloro-N-methyl Derivative
    • 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1) features a chlorine atom at position 3 and a methylated amine.
    • Molecular Formula : C₁₂H₁₈BClN₂O₂; MW : 268.55 g/mol.
    • Chlorine’s inductive effect may direct regioselectivity in subsequent reactions, while methylation of the amine improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting drugs .
Positional Isomerism
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine (CAS 1073354-99-0) shifts the boronate ester to position 5 and the amine to position 3.
    • Molecular Formula : C₁₁H₁₇BN₂O₂; MW : 220.08 g/mol.
    • This isomer exhibits distinct electronic and steric profiles, altering reactivity in cross-coupling and binding affinity in biological targets .

Modifications on the Amine Group

N-Alkylation
  • N-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1346808-50-1) replaces the amine’s hydrogen with a cyclohexyl group. Molecular Formula: C₁₇H₂₅BN₂O₂; MW: 302.22 g/mol.
  • N-(2,2,2-Trifluoroethyl) Derivative

    • 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(2,2,2-trifluoroethyl)pyridin-2-amine (CAS 1356699-53-0) introduces a trifluoroethyl group.
    • Molecular Formula : C₁₄H₁₈BF₃N₂O₂; MW : 310.11 g/mol.
    • The strong electron-withdrawing nature of CF₃CH₂- may stabilize the amine against oxidation, extending half-life in vivo .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound None C₁₁H₁₇BN₂O₂ 232.08 N/A Suzuki coupling; kinase inhibitor synthesis
5-(...)-4-(Trifluoromethyl)pyridin-2-amine 4-CF₃ C₁₂H₁₆BF₃N₂O₂ 288.07 944401-57-4 Enhanced stability; metabolic resistance
N-Cyclohexyl Derivative N-Cyclohexyl C₁₇H₂₅BN₂O₂ 302.22 1346808-50-1 Improved lipophilicity; CNS targeting
3-Chloro-N-methyl Derivative 3-Cl, N-Me C₁₂H₁₈BClN₂O₂ 268.55 1257432-01-1 Regioselective coupling; increased lipophilicity
Pyridin-3-amine Isomer Boronate at 5, amine at 3 C₁₁H₁₇BN₂O₂ 220.08 1073354-99-0 Altered electronic profile; niche reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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